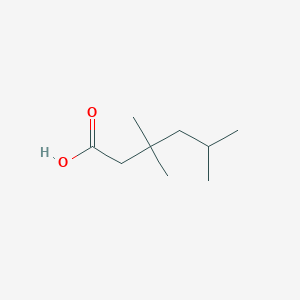
3,3,5-Trimethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its use as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound is also referred to as hexanoic acid, 3,5,5-trimethyl-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylhexanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3,5-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the hydrolysis of 3,3,5-trimethylhexanoyl chloride in the presence of water or a base .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 3,3,5-trimethylhexanol. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol, 3,3,5-trimethylhexanol.
Substitution: The carboxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acyl chloride.
Major Products Formed
Oxidation: This compound derivatives.
Reduction: 3,3,5-Trimethylhexanol.
Substitution: 3,3,5-Trimethylhexanoyl chloride.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylhexanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function . Additionally, it may act as a precursor for the synthesis of bioactive molecules that modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic Acid: A straight-chain fatty acid with similar chemical properties but lacks the branched structure of 3,3,5-Trimethylhexanoic acid.
3,3-Dimethylbutanoic Acid: Another branched-chain fatty acid with a shorter carbon chain.
2,2-Dimethylpentanoic Acid: A branched-chain fatty acid with a different branching pattern.
Uniqueness
This compound is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
23373-12-8 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3,3,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-9(3,4)6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
BWMXRNGZUDOSJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
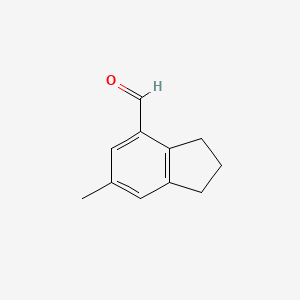
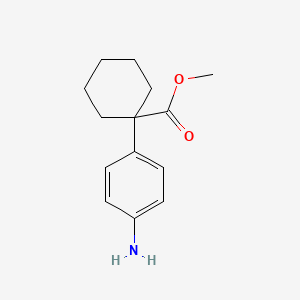
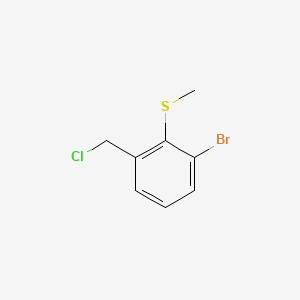

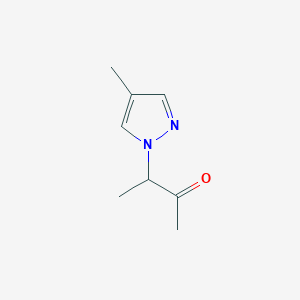
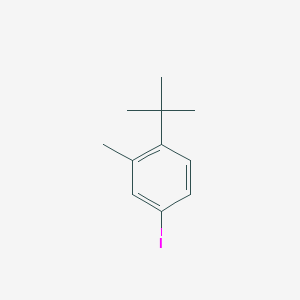
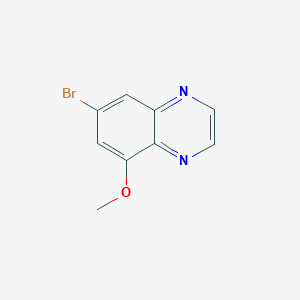
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
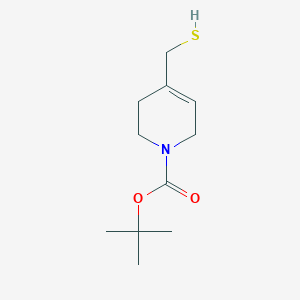
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
